molecular formula C23H21FN2O3S B11334675 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11334675
M. Wt: 424.5 g/mol
InChI Key: AZIRDCNQIZBGLA-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a sulfur-containing heterocycle, and is substituted with a fluoro group and an acetamide moiety. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate aromatic precursors in the presence of sulfur sources and oxidizing agents.

    Introduction of the fluoro group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution with the isopropylphenyl group: This final step can be accomplished through a nucleophilic substitution reaction using 4-isopropylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound is studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluoro and acetamide groups can form hydrogen bonds and other interactions, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide stands out due to its specific combination of functional groups. The presence of both the fluoro and acetamide groups, along with the dibenzo[c,e][1,2]thiazine core, imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H21FN2O3S/c1-15(2)16-7-10-18(11-8-16)25-23(27)14-26-21-12-9-17(24)13-20(21)19-5-3-4-6-22(19)30(26,28)29/h3-13,15H,14H2,1-2H3,(H,25,27)

InChI Key

AZIRDCNQIZBGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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